N,N-bis(2-phenoxyethyl)acetamide

Description

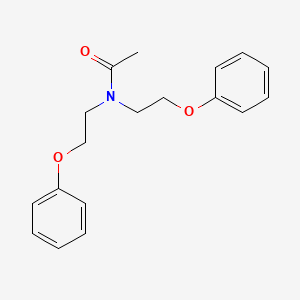

N,N-Bis(2-phenoxyethyl)acetamide (CAS: Not explicitly provided in evidence) is a tertiary acetamide derivative featuring two phenoxyethyl groups attached to the nitrogen atom. The compound’s core structure—a central acetamide group flanked by phenoxyethyl moieties—suggests applications in polymer chemistry, pharmaceuticals, or as a solvent additive, though specific uses require further validation.

Properties

CAS No. |

67710-16-1 |

|---|---|

Molecular Formula |

C18H21NO3 |

Molecular Weight |

299.4 g/mol |

IUPAC Name |

N,N-bis(2-phenoxyethyl)acetamide |

InChI |

InChI=1S/C18H21NO3/c1-16(20)19(12-14-21-17-8-4-2-5-9-17)13-15-22-18-10-6-3-7-11-18/h2-11H,12-15H2,1H3 |

InChI Key |

IXJFASPFZCTYPU-UHFFFAOYSA-N |

SMILES |

CC(=O)N(CCOC1=CC=CC=C1)CCOC2=CC=CC=C2 |

Canonical SMILES |

CC(=O)N(CCOC1=CC=CC=C1)CCOC2=CC=CC=C2 |

solubility |

44.9 [ug/mL] |

Origin of Product |

United States |

Comparison with Similar Compounds

N,N-Bis[2-(acetyloxy)ethyl]acetamide (CAS: 5338-18-1)

- Structure: Substitutes phenoxyethyl groups with acetyloxyethyl chains (SMILES: N(CCOC(C)=O)(CCOC(C)=O)C(C)=O) .

- Molecular Formula: C₁₀H₁₇NO₅ (MW: 231.28 g/mol) .

- Toxicity : Parenteral LDLo in mice is 4 g/kg, indicating moderate toxicity .

- Applications : Likely used as a plasticizer or intermediate due to ester functionalities.

N,N-Bis(2-hydroxyethyl)acetamide Derivatives

- Example: N,N-bis(2-hydroxyethyl)-2-[(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide (CAS: 325476-29-7). Molecular Formula: C₁₆H₂₁N₃O₄S₂ (MW: 383.49 g/mol). Applications: Likely explored as a heterocyclic drug precursor.

N,N-Bis(phenacyl)aniline

2-(Benzoyloxy)-N,N-bis(2-methoxyethyl)acetamide (CAS: 115178-64-8)

Chloroethyl and Trichloroacetamide Derivatives

- Example: N,N-bis(2-chloroethyl)methylamine. Toxicity: Classified as a chemical warfare precursor with high acute toxicity (e.g., intravenous LD₅₀: 320 mg/kg in mice) .

- Example : 2,2,2-Trichloro-N,N-bis(2-(2,2,2-trichloroacetamido)phenyl)acetamide.

Data Tables

Table 1: Structural and Physicochemical Comparison

Key Findings and Insights

- Toxicity Trends : Chloroethyl derivatives (e.g., warfare agents) exhibit higher toxicity than acetamide esters (e.g., acetyloxyethyl analogs) .

- Solubility: Methoxyethyl and benzoyloxy groups enhance solubility in polar solvents compared to phenoxyethyl chains .

- Synthetic Efficiency : Ultrasound and solvent-free methods improve yields and reduce reaction times for bis-amide derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.